Cloral betaine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

. これは、クロラール水和物の長時間作用製剤として作用する、トリメチルグリシンとクロラール水和物のベタイン複合体です。 この化合物はトリクロロエタノールに代謝され、これはその効果のほとんどまたはすべての原因となります .

準備方法

合成経路および反応条件

クロラールベタインは、トリメチルグリシン(ベタイン)とクロラール水和物を組み合わせることで合成されます。この反応は、通常、これらの2つの化合物を等モル量、水溶液中で混合することで行われます。 反応は室温で進行し、結晶固体としてクロラールベタインが生成されます .

工業生産方法

クロラールベタインの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高収率と純度を確保するために、反応条件を慎重に制御することが含まれます。 生成された生成物は、その後、再結晶によって精製され、乾燥されて最終化合物になります .

化学反応の分析

反応の種類

クロラールベタインは、以下を含むいくつかの種類の化学反応を起こします。

加水分解: クロラールベタインは、水が存在すると、加水分解してクロラール水和物とベタインを生成します。

酸化: この化合物は、トリクロロ酢酸などの副生成物を生成して酸化される可能性があります。

一般的な試薬および条件

加水分解: 室温での水または水溶液。

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの強力な酸化剤。

生成される主な生成物

加水分解: クロラール水和物とベタイン。

酸化: トリクロロ酢酸。

還元: トリクロロエタノール.

科学研究への応用

クロラールベタインは、以下を含むいくつかの科学研究への応用があります。

化学: 有機合成における試薬として、および他の化学化合物の前駆体として使用されます。

生物学: 中枢神経系への影響と、鎮静催眠薬としての潜在的な用途について研究されています。

医学: 不眠症やその他の睡眠障害の治療における治療の可能性について調査されています。

科学的研究の応用

Chloral betaine has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its effects on the central nervous system and its potential use as a sedative-hypnotic agent.

Medicine: Investigated for its therapeutic potential in treating insomnia and other sleep disorders.

Industry: Utilized in the production of other pharmaceuticals and as a stabilizing agent in various formulations

作用機序

クロラールベタインは、その活性代謝物であるトリクロロエタノールを通じて作用を発揮します。提案されているメカニズムには以下が含まれます。

γ-アミノ酪酸A型(GABA-A)受容体の増強: GABAの抑制効果を高め、鎮静と催眠作用をもたらします。

興奮性アミノ酸活性化電流の阻害: N-メチル-D-アスパラギン酸(NMDA)受容体を介して仲介されます。

5-ヒドロキシトリプタミン3型受容体の異所性調節: 迷走神経の脱分極に影響を与えます

類似の化合物との比較

クロラールベタインは、長時間作用製剤とトリクロロエタノールへの代謝という点で、他の鎮静催眠薬とは異なります。同様の化合物には以下が含まれます。

クロラール水和物: クロラールベタインの直接の前駆体であり、鎮静催眠薬として使用されています。

ジクロラールフェナゾン: 同様の効果を持つ別の鎮静催眠薬です。

トリクロロエタノール: クロラールベタインとクロラール水和物の活性代謝物

クロラールベタインの独自性は、ベタインとの組み合わせにあり、これにより、クロラール水和物単独に比べて、より長時間作用するようになります .

類似化合物との比較

Chloral betaine is unique compared to other sedative-hypnotic compounds due to its extended-acting formulation and its metabolism to trichloroethanol. Similar compounds include:

Chloral hydrate: A direct precursor to chloral betaine, used as a sedative-hypnotic.

Dichloralphenazone: Another sedative-hypnotic compound with similar effects.

Trichloroethanol: The active metabolite of chloral betaine and chloral hydrate

Chloral betaine’s uniqueness lies in its combination with betaine, which provides a more extended duration of action compared to chloral hydrate alone .

特性

CAS番号 |

2218-68-0 |

|---|---|

分子式 |

C7H14Cl3NO4 |

分子量 |

282.5 g/mol |

IUPAC名 |

2,2,2-trichloroethane-1,1-diol;2-(trimethylazaniumyl)acetate |

InChI |

InChI=1S/C5H11NO2.C2H3Cl3O2/c1-6(2,3)4-5(7)8;3-2(4,5)1(6)7/h4H2,1-3H3;1,6-7H |

InChIキー |

ONAOIDNSINNZOA-UHFFFAOYSA-N |

SMILES |

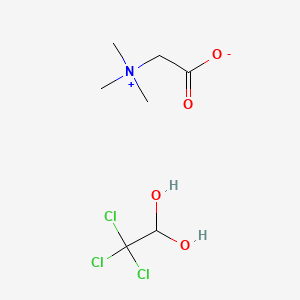

C[N+](C)(C)CC(=O)[O-].C(C(Cl)(Cl)Cl)(O)O |

正規SMILES |

C[N+](C)(C)CC(=O)[O-].C(C(Cl)(Cl)Cl)(O)O |

外観 |

Solid powder |

melting_point |

122.5-124.4 |

Key on ui other cas no. |

2218-68-0 |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Chloral betaine; Cloral betaina; Cloralum betainum; Somilan; Somnalchlor |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。